- Preparation of pyrimidines as c-Jun N-terminal kinase (JNK) modulators., World Intellectual Property Organization, , ,
Cas no 945016-63-7 (3-(2-Chloropyrimidin-4-yl)-1H-indole)
3-(2-Chloropyrimidin-4-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Chloropyrimidin-4-yl)-1H-indole
- 3-(2-chloro-pyrimidin-4-yl)-1H-indole
- YJGKIMCJZOZIOQ-UHFFFAOYSA-N
- 3-(2-Chloro-4-pyrimidyl)indole
- BCP28745
- 6217AC
- SB14999
- 3-(2-Chloro-4-pyrimidinyl)-1H-indole
- ST2410343
- AX8237368
- 3-(2-Chloro-4-pyrimidinyl)-1H-indole (ACI)
-
- MDL: MFCD16658942
- Inchi: 1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H
- InChI Key: YJGKIMCJZOZIOQ-UHFFFAOYSA-N
- SMILES: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Topological Polar Surface Area: 41.6
Experimental Properties
- Density: 1.387±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 157-158 ºC (sublm)
- Solubility: Very slightly soluble (0.57 g/l) (25 º C),
3-(2-Chloropyrimidin-4-yl)-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-(2-Chloropyrimidin-4-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A232799-100mg |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 100mg |
$23.0 | 2025-04-15 | |
| Ambeed | A232799-250mg |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 250mg |
$28.0 | 2025-04-15 | |
| Ambeed | A232799-1g |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 1g |
$91.0 | 2025-04-15 | |
| Ambeed | A232799-5g |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 5g |
$239.0 | 2025-04-15 | |
| Ambeed | A232799-10g |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 10g |
$461.0 | 2025-04-15 | |
| Chemenu | CM148712-10g |
3-(2-chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 95%+ | 10g |
$644 | 2021-08-05 | |
| Chemenu | CM148712-25g |
3-(2-chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 95%+ | 25g |
$1104 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD237368-100mg |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 100mg |
¥52.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD237368-250mg |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 250mg |
¥67.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD237368-1g |
3-(2-Chloropyrimidin-4-yl)-1H-indole |
945016-63-7 | 96% | 1g |
¥235.0 | 2024-04-17 |
3-(2-Chloropyrimidin-4-yl)-1H-indole Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3-(2-Chloropyrimidin-4-yl)-1H-indole Raw materials
3-(2-Chloropyrimidin-4-yl)-1H-indole Preparation Products
3-(2-Chloropyrimidin-4-yl)-1H-indole Suppliers
3-(2-Chloropyrimidin-4-yl)-1H-indole Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-(2-Chloropyrimidin-4-yl)-1H-indole
3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7): A Versatile Building Block in Medicinal Chemistry and Drug Discovery
3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and drug development. This chloropyrimidine-indole hybrid structure serves as a crucial scaffold in the design of novel therapeutic agents, particularly in oncology and CNS disorders. The compound's unique molecular architecture combines the pharmacophoric features of both indole and pyrimidine rings, making it an attractive target for medicinal chemists exploring structure-activity relationships.
The growing interest in 3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives aligns with current trends in fragment-based drug discovery and targeted protein degradation strategies. Recent literature highlights its potential as a kinase inhibitor core structure, with particular relevance to tyrosine kinase and serine/threonine kinase targets. The 2-chloropyrimidine moiety serves as an excellent handle for further synthetic modifications through nucleophilic aromatic substitution reactions, enabling rapid generation of diverse analog libraries for biological screening.
From a synthetic chemistry perspective, 3-(2-Chloropyrimidin-4-yl)-1H-indole offers multiple sites for structural diversification. The indole NH position can participate in hydrogen bonding interactions with biological targets, while the chloropyrimidine group provides an electrophilic center for cross-coupling reactions. This dual functionality makes the compound particularly valuable in combinatorial chemistry approaches and high-throughput screening campaigns. Recent patent literature demonstrates its incorporation into various small molecule drug candidates targeting inflammatory pathways and proliferative disorders.
The physicochemical properties of 3-(2-Chloropyrimidin-4-yl)-1H-indole contribute to its drug-like character, with calculated logP values suggesting favorable membrane permeability. These characteristics align with current industry focus on Lipinski's rule of five compliant compounds and bioavailability optimization. The compound's molecular weight and hydrogen bond donor/acceptor profile make it suitable for development as both a lead compound and a pharmacophore fragment in drug discovery pipelines.
Recent advances in cryo-EM structural biology have enabled better understanding of how 3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives interact with their protein targets at atomic resolution. This structural insight has driven rational design of more potent and selective analogs, particularly in the field of allosteric modulator development. The compound's versatility is further demonstrated by its application in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a warhead for targeted protein degradation.
Market analysis indicates growing demand for 3-(2-Chloropyrimidin-4-yl)-1H-indole and related building blocks, driven by increased investment in small molecule therapeutics and precision medicine approaches. The compound's stability under standard storage conditions and compatibility with automated synthesis platforms make it particularly attractive for contract research organizations and pharmaceutical development teams working on accelerated drug discovery timelines.
From a regulatory perspective, 3-(2-Chloropyrimidin-4-yl)-1H-indole presents no significant handling concerns when proper laboratory practices are followed. Its use in medicinal chemistry research complies with standard safety protocols for organic synthesis and compound screening. The compound's intellectual property landscape shows active development, with several patent applications filed in recent years covering novel synthetic methodologies and therapeutic applications.
Future research directions for 3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives include exploration of their potential in epigenetic target modulation and protein-protein interaction inhibition. The compound's core structure appears in several clinical stage candidates, highlighting its importance in modern drug discovery. As the pharmaceutical industry continues to embrace AI-driven molecular design, compounds like 3-(2-Chloropyrimidin-4-yl)-1H-indole serve as valuable inputs for machine learning models predicting bioactivity and ADMET properties.
The synthetic accessibility of 3-(2-Chloropyrimidin-4-yl)-1H-indole makes it an economical choice for academic and industrial research programs. Standard protocols for its preparation typically involve palladium-catalyzed cross-coupling reactions between appropriately functionalized indole and pyrimidine precursors. Recent methodological advances have improved yields and reduced byproduct formation, enabling larger scale production for preclinical development purposes.
In conclusion, 3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7) represents a privileged structure in contemporary medicinal chemistry. Its versatility as a molecular scaffold, combined with favorable drug-like properties and multiple points for structural modification, ensures its continued relevance in pharmaceutical research. As drug discovery paradigms evolve toward more target-specific therapies and polypharmacological approaches, this compound class is poised to contribute significantly to the development of next-generation therapeutics.
945016-63-7 (3-(2-Chloropyrimidin-4-yl)-1H-indole) Related Products
- 1373265-62-3(2-Chloro-4-[4-(1-naphthalenyl)phenyl]-quinazoline)
- 1059735-29-3(2-Chloro-4-(1H-indol-5-yl)quinazoline)
- 5185-55-7(2-chloro-6-methyl-4-phenylquinazoline)
- 1032452-86-0(3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole)
- 23094-01-1(2-\u200b(Benzoylthio)\u200b-acetic Acid Ethyl Ester)
- 945016-62-6(3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole)
- 1434177-40-8(3-(2-chloro-5-methyl-4-pyrimidinyl)-1-methyl-1H-Indole)
- 483324-01-2(2-Chloro-4-(pyridin-3-yl)pyrimidine)
- 29874-83-7(2-Chloro-4-phenylquinazoline)
- 937366-57-9(3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)